N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide
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Overview
Description
N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide typically involves the following steps:
Formation of Pyrazolo[3,4-d]pyrimidine Core: The core structure is synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorophenylhydrazine and 3-methylbenzohydrazide.
Substitution Reactions:
Final Assembly: The final compound is assembled by coupling the pyrazolo[3,4-d]pyrimidine core with the 3-methylbenzohydrazide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and green chemistry approaches can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide involves the inhibition of specific molecular targets such as protein kinases. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound also affects various signaling pathways, including the PI3K-Akt-mTOR pathway, which plays a crucial role in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their selective inhibition of protein kinase B (Akt) and potential anticancer activity.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including antiviral and antimicrobial properties.
Uniqueness
N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which enhances its biological activity and selectivity. This compound’s ability to inhibit multiple molecular targets and pathways makes it a valuable candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H15ClN6O |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide |
InChI |
InChI=1S/C19H15ClN6O/c1-12-3-2-4-13(9-12)19(27)25-24-17-16-10-23-26(18(16)22-11-21-17)15-7-5-14(20)6-8-15/h2-11H,1H3,(H,25,27)(H,21,22,24) |
InChI Key |
BJNLLSJKWKJIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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